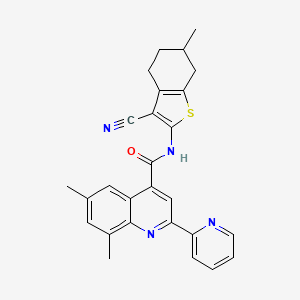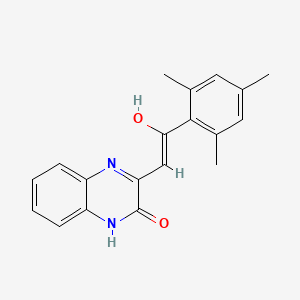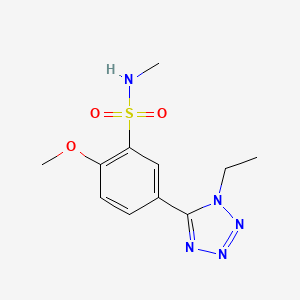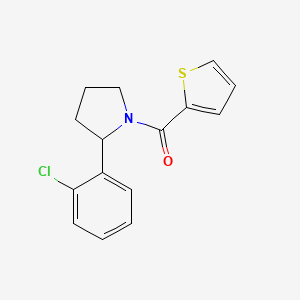![molecular formula C19H30N4O3S B6100798 1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6100798.png)
1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DMP785 and is a potent and selective antagonist of the dopamine D3 receptor.
Mecanismo De Acción
DMP785 acts as a competitive antagonist of the dopamine D3 receptor, preventing the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopamine D3 receptor, which is thought to be involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
DMP785 has been shown to have a significant effect on the dopamine system in the brain. It decreases the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing. This suggests that DMP785 may have potential therapeutic applications in the treatment of drug addiction and other disorders involving dysregulation of the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of DMP785 is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of DMP785 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMP785. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for potential therapeutic applications. Another area of interest is the investigation of the potential role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of DMP785 on the dopamine system and its potential therapeutic applications.
Conclusion:
In conclusion, DMP785 is a potent and selective antagonist of the dopamine D3 receptor that has significant potential for therapeutic applications in various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D3 receptor make it a valuable tool for studying the role of this receptor in various disorders. However, further research is needed to better understand its biochemical and physiological effects and its potential limitations in experimental settings.
Métodos De Síntesis
The synthesis of DMP785 involves several steps, starting with the reaction of 4-(1-pyrrolidinyl)benzylamine with N-Boc-3-piperidinecarboxylic acid. The resulting compound is then treated with trifluoroacetic acid to remove the Boc-protecting group. The final step involves the reaction of the resulting compound with dimethylsulfamoyl chloride to obtain DMP785.
Aplicaciones Científicas De Investigación
DMP785 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. DMP785 has been studied as a potential treatment for drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-21(2)27(25,26)23-13-5-6-17(15-23)19(24)20-14-16-7-9-18(10-8-16)22-11-3-4-12-22/h7-10,17H,3-6,11-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKHMGMMVXBKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)

![N-cycloheptyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6100741.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6100770.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100826.png)